molecular formula C6H9NO3 B082686 Ethyl 2-isocyanatopropionate CAS No. 13794-28-0

Ethyl 2-isocyanatopropionate

Cat. No. B082686
CAS RN: 13794-28-0
M. Wt: 143.14 g/mol
InChI Key: PFIQRPNWLUAMOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-isocyanatopropionate and related compounds often involves intricate chemical reactions that highlight the compound's versatility and the ingenuity of synthetic chemistry. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is a notable method for synthesizing hydroxamic acids and ureas from carboxylic acids, showcasing a pathway that involves ethyl 2-isocyanatopropionate intermediates or related structures (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of ethyl isocyanate, a closely related compound, provides insight into the structural characteristics of ethyl 2-isocyanatopropionate. The equilibrium conformation of ethyl isocyanate, investigated through molecular orbital calculations, reveals the presence of gauche and trans conformers, with the gauche form being energetically more favorable. This study underlines the importance of considering electron correlation in predicting molecular structures and offers a basis for interpreting experimental spectra (Feher et al., 1993).

Chemical Reactions and Properties

Ethyl 2-isocyanatopropionate undergoes various chemical reactions, indicating its reactivity and functional utility. The study on the synthesis of Tri-(2-Hydroxyethyl)isocyanate from ethylene oxide at atmospheric pressure, for instance, highlights reaction conditions affecting yield and discusses product post-treatment and solvent recycling, demonstrating the compound's versatility in chemical synthesis (Yu Jun, 2008).

Physical Properties Analysis

The physical properties of compounds related to ethyl 2-isocyanatopropionate, such as their phase transition behaviors, are crucial for understanding their potential applications. The synthesis of water-soluble polyisocyanates with the oligo(ethylene glycol) side-chain as new thermoresponsive polymers is one example where the cloud point temperatures in aqueous solutions are measured, indicating the phase transition properties and highlighting the influence of molecular weight and side-chain modifications on these properties (Sakai et al., 2014).

Chemical Properties Analysis

The chemical properties of ethyl 2-isocyanatopropionate and related compounds, such as their reactivity in cycloaddition reactions, are of significant interest. The nickel-catalyzed [3+2+2] cycloaddition of ethyl cyclopropylideneacetate and diynes, leading to the synthesis of 7,6- and 7,5-fused bicyclic compounds, demonstrates the compound's reactivity and the potential for creating complex molecular structures through strategic reactions (Maeda & Saito, 2007).

Scientific Research Applications

  • Investigation of Ethylene Inhibition in Plants : The use of Ethyl 2-isocyanatopropionate derivatives like 1-methylcyclopropene (1-MCP) has significantly advanced research in understanding ethylene's role in the ripening and senescence of fruits and vegetables. This includes its commercial application to improve the quality of produce (Watkins, 2006).

  • Synthesis of Bromophenol Derivatives : Research indicates that the synthesis and biological evaluation of bromophenol derivatives, involving reactions with Ethyl 2-isocyanatopropionate compounds, can lead to effective inhibitors of certain enzymes. This has potential applications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

  • Spectroscopy and Isotopic Studies : Ethyl 2-isocyanatopropionate plays a crucial role in spectroscopic studies, helping in understanding the molecular interactions and structures of various compounds. Such research aids in the development of catalysts and other chemical processes (Bion et al., 2001).

  • Investigating Isomerization Dynamics : Studies involving Ethyl 2-isocyanatopropionate have been pivotal in exploring the isomerization processes of molecules, which is significant for understanding chemical reactions at a molecular level (Levinger et al., 2003).

  • Microwave Spectroscopy : Research on the microwave spectrum of Ethyl isocyanate aids in the determination of molecular structures and properties. This has broader implications in fields like materials science and pharmaceuticals (Sakaizumi et al., 1976).

  • Nitrogen Isotope Enrichment Studies : Ethyl 2-isocyanatopropionate is integral to research in isotopically selective nitrogen isotope enrichment, contributing to our understanding of isotope effects in chemical reactions (Hartford & Tuccio, 1979).

  • Base-Catalyzed Reactions in Organic Chemistry : Studies on the base-catalyzed reactions between isocyanates and epoxides, involving Ethyl 2-isocyanatopropionate, contribute to the synthesis of complex organic compounds like 2-oxazolidones and isocyanurates. This has implications for pharmaceutical and synthetic chemistry (Okumoto & Yamabe, 2001).

Safety And Hazards

Ethyl 2-isocyanatopropionate should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of ingestion, seek immediate medical assistance .

properties

IUPAC Name

ethyl 2-isocyanatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIQRPNWLUAMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338688
Record name Ethyl 2-isocyanatopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-isocyanatopropionate

CAS RN

13794-28-0
Record name Ethyl 2-isocyanatopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of ethyl 3-isocyanatopropionate in toluene used in the above process can be prepared as follows: A mixture of 15.36 g of β-alanine ethyl ester in 600 ml of toluene is dissolved by heating to 90° C. Then 63 ml of a 20% solution of phosgene in toluene are added over 10 minutes under argon and at a temperature of 90°-95° C. Stirring at ca. 90° C. for 16 hours gives the desired solution of ethyl isocyanatopropionate, which is used direct in the above reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OA Adebo, E Kayitesi, F Tugizimana… - Food Research …, 2019 - Elsevier
Fermented whole grain (WG) sorghum food products including WG-ting can be obtained from different sample sources and fermentation conditions, leading subsequently to variations …
Number of citations: 48 www.sciencedirect.com

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